

CAS number and molecular formula of 2,4-Dichloro-6-methoxyquinazoline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2,4-Dichloro-6-methoxyquinazoline
Cat. No.:	B011855

[Get Quote](#)

Technical Guide: 2,4-Dichloro-6-methoxyquinazoline

Foreshadow: This technical guide provides a comprehensive overview of **2,4-Dichloro-6-methoxyquinazoline**, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of in-depth technical data for this specific molecule, this guide leverages information on the closely related and well-studied analogue, 2,4-dichloro-6,7-dimethoxyquinazoline, to provide detailed experimental protocols and illustrate potential biological applications. This approach offers valuable insights into the chemical properties and potential therapeutic relevance of this class of compounds for researchers, scientists, and drug development professionals.

Core Compound Identification

CAS Number: 105763-77-7

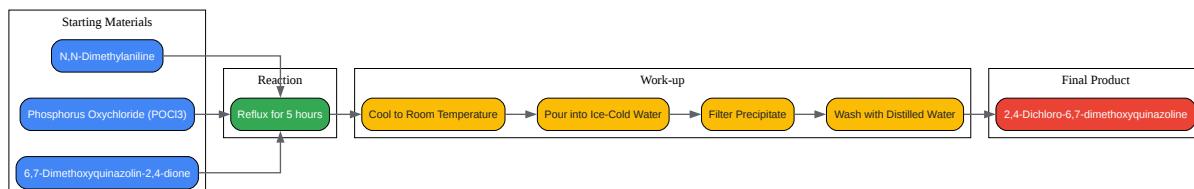
Molecular Formula: C₉H₆Cl₂N₂O

This section summarizes the fundamental physicochemical properties of **2,4-Dichloro-6-methoxyquinazoline**.

Property	Value	Source
Molecular Weight	229.06 g/mol	Sigma-Aldrich
Physical Form	Solid	
Purity	97%	
Storage Temperature	2-8°C (Sealed in dry conditions)	
InChI Key	WEAMQTSRMCCGSJ-UHFFFAOYSA-N	

Synthesis and Experimental Protocols

While specific synthesis protocols for **2,4-Dichloro-6-methoxyquinazoline** are not readily available in the public domain, a common synthetic route for the analogous compound, 2,4-dichloro-6,7-dimethoxyquinazoline, involves the chlorination of the corresponding dione precursor. This method is widely cited and provides a reliable framework for the synthesis of related quinazoline derivatives.


Synthesis of 2,4-Dichloro-6,7-dimethoxyquinazoline

A prevalent method for the synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline is through the reaction of 6,7-dimethoxyquinazolin-2,4-dione with a chlorinating agent, typically phosphorus oxychloride (POCl_3).

Experimental Protocol:

- A mixture of 6,7-dimethoxyquinazolin-2,4-dione (1 equivalent) and phosphorus oxychloride (POCl_3) is prepared.
- N,N-dimethylaniline is added to the mixture, and the reaction is refluxed for approximately 5 hours.^[1]
- Upon completion, the reaction mixture is cooled to room temperature.
- The mixture is then carefully poured into ice-cold water with continuous stirring.

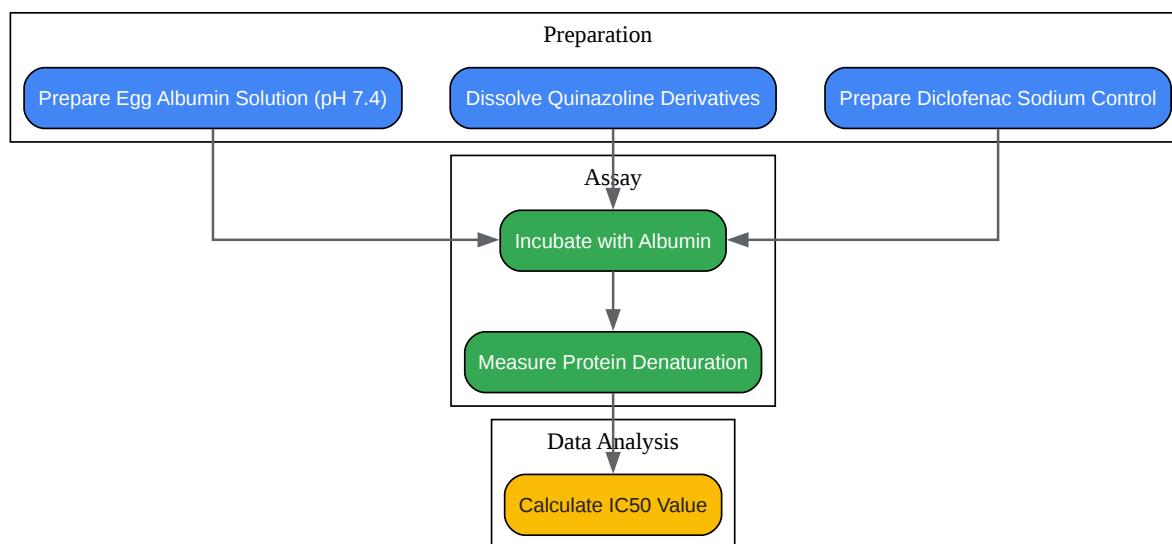
- The resulting precipitate, 2,4-dichloro-6,7-dimethoxyquinazoline, is collected by filtration.
- The collected solid is washed with distilled water to remove any remaining impurities.[\[1\]](#)

[Click to download full resolution via product page](#)

A schematic overview of the synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline.

Biological Activity and Applications

2,4-Dichloro-6-methoxyquinazoline and its derivatives are primarily utilized as intermediates in the synthesis of more complex molecules with a wide range of biological activities. The dichloroquinazoline scaffold serves as a versatile building block for the development of novel therapeutic agents.


Anti-inflammatory Activity

Derivatives of 2,4-dichloro-6,7-dimethoxyquinazoline have been investigated for their anti-inflammatory properties. The following protocol describes a common *in vitro* assay used to evaluate the anti-inflammatory potential of these compounds.

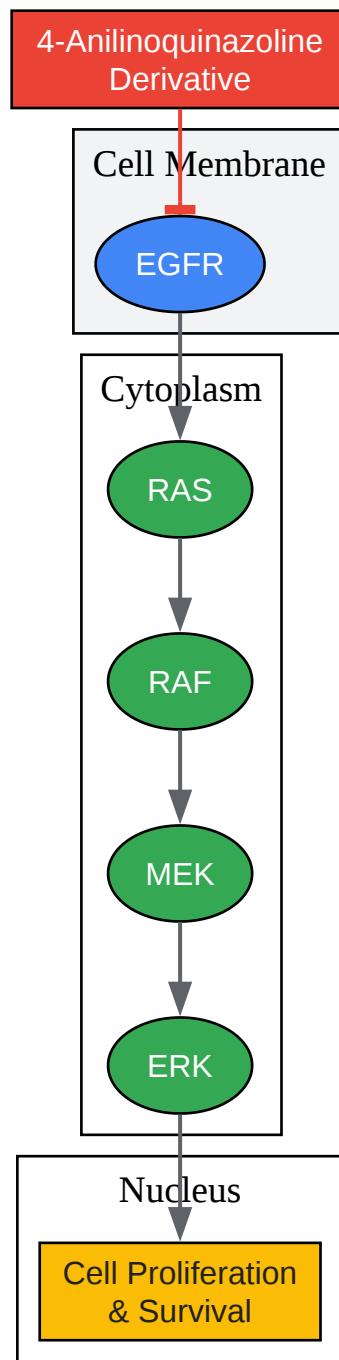
Experimental Protocol: In Vitro Anti-inflammatory Activity (Protein Denaturation Method)

- An egg albumin solution is prepared in a phosphate buffer (pH 7.4).

- The synthesized quinazoline derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the albumin solution at various concentrations.
- A standard anti-inflammatory drug, such as Diclofenac sodium, is used as a positive control.
- The solutions are incubated, and the extent of protein denaturation is measured spectrophotometrically.
- The concentration of the compound that causes a 50% inhibition of protein denaturation (IC_{50}) is determined.[1]

[Click to download full resolution via product page](#)

Workflow for the in vitro anti-inflammatory activity assay.


Anticancer Potential

The 4-anilinoquinazoline scaffold, which can be synthesized from 2,4-dichloroquinazoline precursors, is a well-established pharmacophore in the development of anticancer agents. These compounds often act as inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are crucial in cancer cell proliferation and survival.

Derivatives of 2-chloro-4-anilinoquinazoline have demonstrated significant antiproliferative activity against various cancer cell lines. For instance, certain quinazoline-chalcone derivatives have shown potent activity against leukemia, colon cancer, melanoma, and breast cancer cell lines, with GI_{50} values in the micromolar range.^[2] The proposed mechanism of action for some of these derivatives includes DNA binding, similar to established anticancer drugs.^[2]

Signaling Pathways

While specific signaling pathway diagrams for **2,4-Dichloro-6-methoxyquinazoline** are not available, its derivatives, particularly the 4-anilinoquinazolines, are known to target key signaling pathways implicated in cancer. The most notable of these is the EGFR signaling pathway.

[Click to download full resolution via product page](#)

Inhibition of the EGFR signaling pathway by 4-anilinoquinazoline derivatives.

This diagram illustrates the inhibition of the EGFR signaling cascade by 4-anilinoquinazoline derivatives. By blocking the tyrosine kinase activity of EGFR, these compounds can prevent

downstream signaling that leads to cell proliferation and survival, a key mechanism in their anticancer effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. derpharmacemica.com [derpharmacemica.com]
- 2. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CAS number and molecular formula of 2,4-Dichloro-6-methoxyquinazoline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b011855#cas-number-and-molecular-formula-of-2-4-dichloro-6-methoxyquinazoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com